N-(4-chlorophenyl)-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide
Description
N-(4-chlorophenyl)-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide is a synthetic isoquinoline derivative with a complex structure featuring a 4-chlorophenyl carboxamide group, a 4-ethylphenoxymethyl substituent, and dimethoxy substitutions at positions 6 and 7 of the isoquinoline core. Isoquinoline derivatives are well-documented for their diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system modulation .
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O4/c1-4-18-5-11-22(12-6-18)34-17-24-23-16-26(33-3)25(32-2)15-19(23)13-14-30(24)27(31)29-21-9-7-20(28)8-10-21/h5-12,15-16,24H,4,13-14,17H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBMHCXSOUOMIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=C(C=C4)Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide is a compound belonging to the class of isoquinolines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential based on various studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C22H26ClN3O3
- Molecular Weight : 403.9 g/mol
- Functional Groups : Chlorophenyl group, ethylphenoxy group, and methoxy groups.
Antibacterial Activity
Several studies have reported on the antibacterial properties of isoquinoline derivatives. For instance, compounds similar to N-(4-chlorophenyl)-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline have shown moderate to strong activity against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak to Moderate |
These findings suggest that the compound may exhibit similar antibacterial properties due to its structural similarities with other active isoquinolines .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease:
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Strong |
This inhibition is significant as it suggests potential applications in treating conditions related to these enzymes, such as Alzheimer's disease and urinary disorders .
Calcium Channel Modulation
Research indicates that isoquinoline derivatives can modulate calcium channels. The compound's ability to affect calcium currents was demonstrated in isolated smooth muscle tissues. It was found that at a concentration of 50 μM, the compound significantly influenced contractile activity by increasing cytosolic Ca²⁺ levels through the activation of voltage-gated L-type calcium channels .
Case Studies
Case Study 1: Smooth Muscle Tissue Response
In a study examining the effects of isoquinoline derivatives on smooth muscle contractility, N-(4-chlorophenyl)-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline was administered to isolated smooth muscle preparations. The results indicated a dose-dependent increase in contraction strength, particularly at concentrations between 25 μM and 100 μM. The maximal effect was observed at 50 μM, where it achieved approximately 31.6% of the contraction force evoked by acetylcholine .
Case Study 2: Docking Studies
In silico docking studies have been performed to predict interactions between the compound and various biological targets. These studies suggest that the compound can effectively bind to specific receptors involved in neurotransmission and enzyme activity, further supporting its potential therapeutic applications .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Isoquinoline Derivatives
Key Findings:
Halogenation Effects: The 4-chlorophenyl group in the target compound likely enhances binding affinity to hydrophobic pockets in biological targets compared to non-halogenated analogs like 6f .
Carboxamide vs. Carbothioamide : Replacement of the carboxamide oxygen with sulfur (as in the carbothioamide analog from ) reduces hydrogen-bonding capacity but increases resistance to enzymatic hydrolysis .
Methodological Considerations for Comparative Studies
The comparison of compound similarity relies on multiple computational and experimental approaches:
- Structural Similarity Metrics: Tools like Tanimoto coefficients or molecular docking prioritize shared functional groups (e.g., dimethoxy isoquinoline cores) but may undervalue halogen-specific interactions .
Q & A
Q. What synthetic routes are established for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step organic reactions, including condensation of key intermediates (e.g., 4-chlorobenzaldehyde derivatives) with phenoxy-methyl precursors under catalytic conditions. Optimization strategies include:
- Temperature control : Maintaining precise temperatures during cyclization steps to minimize side reactions .
- Solvent selection : Using polar aprotic solvents (e.g., DMF) to enhance reaction rates and yields .
- Purification : Chromatography or recrystallization to isolate the target compound with >95% purity .
Q. Which spectroscopic and chromatographic techniques are effective for characterizing purity and structural integrity?
- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and stereochemistry (e.g., methoxy and chlorophenyl groups) .
- HPLC : Reverse-phase chromatography with UV detection to assess purity and quantify impurities .
- Mass spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns .
Q. What key physicochemical properties influence bioavailability, and how are they determined?
- LogP : Measured via shake-flask or HPLC methods to evaluate lipophilicity, critical for membrane permeability .
- Aqueous solubility : Determined using saturation shake-flask assays under physiological pH conditions .
- Melting point : Differential scanning calorimetry (DSC) to assess crystallinity and stability .
Advanced Research Questions
Q. How can computational modeling predict reactivity and biological interactions?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : Simulates binding affinities with target proteins (e.g., enzymes or receptors) to prioritize in vitro testing .
- MD simulations : Evaluates conformational stability in biological environments (e.g., lipid bilayers) .
Q. What strategies resolve contradictions in biological activity data (e.g., varying IC50 values)?
- Statistical experimental design : Use factorial designs (e.g., Box-Behnken) to identify confounding variables (e.g., assay pH, incubation time) .
- Replication : Cross-validate results in independent labs using standardized protocols .
- Meta-analysis : Aggregate data from multiple studies to identify trends obscured by experimental noise .
Q. How to design experiments for structure-activity relationship (SAR) studies on the isoquinoline core?
- Combinatorial chemistry : Synthesize derivatives with systematic substitutions (e.g., varying alkoxy or aryl groups) .
- QSAR modeling : Correlate substituent descriptors (e.g., Hammett constants) with biological activity to guide rational design .
- High-throughput screening (HTS) : Test libraries against target panels (e.g., kinase enzymes) to identify lead compounds .
Q. What in vitro/in vivo models are appropriate for pharmacokinetic and toxicity profiling?
- In vitro : HepG2 cells for metabolic stability; Caco-2 monolayers for permeability .
- In vivo : Rodent models to assess oral bioavailability and organ-specific toxicity (e.g., liver histopathology) .
- ADMET prediction tools : Use software like ADMETLab 2.0 to estimate absorption and toxicity risks early in development .
Q. How to integrate green chemistry principles into synthesis protocols?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
